6-Hexyl-7-hydroxy-3-(5-p-tolyl-[1,3,4]oxadiazol-2-yl)-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hexyl-7-hydroxy-3-(5-p-tolyl-[1,3,4]oxadiazol-2-yl)-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hexyl-7-hydroxy-3-(5-p-tolyl-[1,3,4]oxadiazol-2-yl)-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.
Introduction of the Hexyl Chain: The hexyl chain can be introduced via alkylation reactions using hexyl halides in the presence of a strong base such as sodium hydride.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through the cyclization of a hydrazide intermediate with an appropriate carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Hexyl-7-hydroxy-3-(5-p-tolyl-[1,3,4]oxadiazol-2-yl)-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid for nitration or bromine for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxadiazole ring can produce amine derivatives.
Scientific Research Applications
6-Hexyl-7-hydroxy-3-(5-p-tolyl-[1,3,4]oxadiazol-2-yl)-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: It may exhibit pharmacological activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-Hexyl-7-hydroxy-3-(5-p-tolyl-[1,3,4]oxadiazol-2-yl)-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The oxadiazole ring and hydroxy group play crucial roles in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 6-Hexyl-7-hydroxy-3-(5-phenyl-[1,3,4]oxadiazol-2-yl)-chromen-2-one
- 6-Hexyl-7-hydroxy-3-(5-methyl-[1,3,4]oxadiazol-2-yl)-chromen-2-one
- 6-Hexyl-7-hydroxy-3-(5-ethyl-[1,3,4]oxadiazol-2-yl)-chromen-2-one
Uniqueness
6-Hexyl-7-hydroxy-3-(5-p-tolyl-[1,3,4]oxadiazol-2-yl)-chromen-2-one is unique due to the presence of the p-tolyl group, which can enhance its lipophilicity and potentially improve its interaction with biological membranes. This structural feature may also influence its pharmacokinetic properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-hexyl-7-hydroxy-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-3-4-5-6-7-17-12-18-13-19(24(28)29-21(18)14-20(17)27)23-26-25-22(30-23)16-10-8-15(2)9-11-16/h8-14,27H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDKCASIVMKXJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=C(C=C4)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.